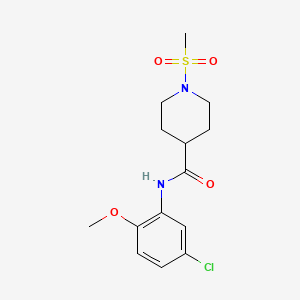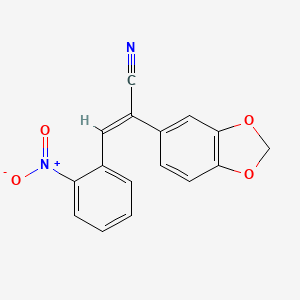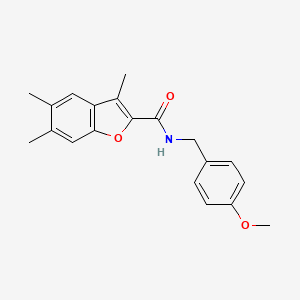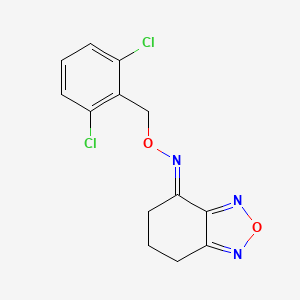![molecular formula C17H16N2O3S B5768795 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential use as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism.
Wirkmechanismus
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide works by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide enhances insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism and reduced insulin resistance. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been shown to have several biochemical and physiological effects in animal models and cell cultures. These effects include improved insulin sensitivity and glucose metabolism, reduced inflammation and oxidative stress, and inhibition of cancer cell proliferation. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has several advantages for use in lab experiments, including its high purity and selectivity for PTP1B inhibition. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide is also stable and can be easily synthesized in large quantities. However, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has some limitations, including its potential toxicity and off-target effects. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may also have limited efficacy in human clinical trials, as it has only been tested in animal models and cell cultures.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide, including its potential use as a therapeutic agent for diabetes and obesity. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the safety and efficacy of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide in human clinical trials, as well as its potential off-target effects and interactions with other drugs. Additionally, research on the structure-activity relationship of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide may lead to the development of more potent and selective inhibitors of PTP1B and other protein tyrosine phosphatases.
Synthesemethoden
The synthesis of 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with propargyl bromide to form 2-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to form the desired product, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide. The synthesis method for 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been optimized to produce high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. As a selective inhibitor of PTP1B, 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes and obesity. 4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide has also been studied for its potential anti-inflammatory and anti-cancer properties, as PTP1B is also involved in the regulation of immune responses and cell proliferation.
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-12-22-17-7-5-4-6-15(17)13-18-19-23(20,21)16-10-8-14(2)9-11-16/h1,4-11,13,19H,12H2,2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRIZPBLVIKSBT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzyl)thio]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5768715.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)

![ethyl 4-[(1-pyrrolidinylcarbonothioyl)amino]benzoate](/img/structure/B5768761.png)
![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)

![1-[2-(mesityloxy)ethyl]pyrrolidine](/img/structure/B5768784.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)


![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)